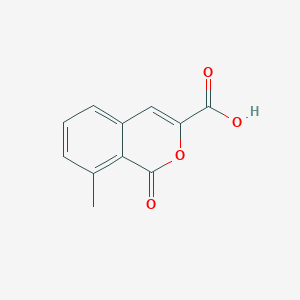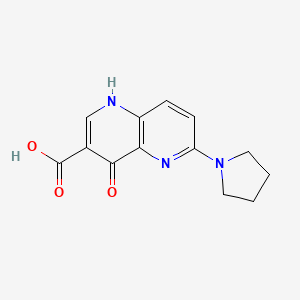
8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID is a derivative of isocoumarin, a class of compounds known for their diverse biological activities. Isocoumarins are lactones that are widely found in nature, particularly in plants and fungi. They exhibit a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate to form ethyl 8-methoxycoumarin-3-carboxylate. This intermediate is then subjected to further reactions to introduce the methyl group at the 8-position and convert the ester to a carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials .
Analyse Chemischer Reaktionen
Types of Reactions
8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the lactone ring to a dihydroisocoumarin.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used for introducing substituents.
Major Products Formed
The major products formed from these reactions include various substituted isocoumarins, dihydroisocoumarins, and quinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID involves its interaction with various molecular targets. For instance, it has been shown to inhibit the polymerization of β-tubulin, a protein involved in cell division, thereby exerting anticancer effects. It also induces apoptosis in cancer cells by activating caspase-3/7 proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Methoxycoumarin-3-carboxylic acid
- Coumarin-3-carboxylic acid
- 7-Hydroxycoumarin-3-carboxylic acid
Uniqueness
8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 8-position and carboxylic acid group at the 3-position make it a versatile compound for various chemical reactions and biological studies .
Eigenschaften
CAS-Nummer |
56661-75-7 |
|---|---|
Molekularformel |
C11H8O4 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
8-methyl-1-oxoisochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c1-6-3-2-4-7-5-8(10(12)13)15-11(14)9(6)7/h2-5H,1H3,(H,12,13) |
InChI-Schlüssel |
NKQDTSMNXMTHOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C=C(OC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Bromothieno[3,2-d]pyrimidine-4-thiol](/img/structure/B8536061.png)
![1-[4-(4-Chlorobutyl)phenyl]ethan-1-one](/img/structure/B8536064.png)


